![molecular formula C10H17N2OS B022107 1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine CAS No. 78140-52-0](/img/structure/B22107.png)
1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine
Overview
Description
1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine, also known as HOC-PROT, is a chemical compound with potential applications in scientific research. This compound has gained attention due to its unique structure and properties, which make it a useful tool in various fields of research.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine is not fully understood. However, it is believed that this compound acts as a nucleophile, reacting with electrophilic species to form covalent bonds. 1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine has also been shown to form stable complexes with metal ions, which may contribute to its biological activity.
Biochemical and Physiological Effects
1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. 1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine in lab experiments is its unique structure, which makes it a useful tool in various research applications. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are many potential future directions for research involving 1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine. For example, this compound could be used in the development of new drugs for the treatment of various diseases, including Alzheimer's disease and cancer. 1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine could also be used in the synthesis of novel chiral ligands for asymmetric catalysis, which could have important applications in the pharmaceutical industry. Additionally, further research is needed to fully understand the mechanism of action of 1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine and its potential applications in various fields of research.
Scientific Research Applications
1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine has been used in various scientific research applications, including the synthesis of novel chiral ligands for asymmetric catalysis, the study of protein-ligand interactions, and the development of new drugs. 1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine has also been used as a reagent in the synthesis of various compounds, including amino acids, peptides, and heterocycles.
properties
IUPAC Name |
1-hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c1-9(2)5-8(6-11-7-14)10(3,4)12(9)13/h8,13H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWDXCSMXGMRHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)CN=C=S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405248 | |
Record name | ST50307181 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine | |
CAS RN |
78140-52-0 | |
Record name | ST50307181 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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